![molecular formula C17H21N5OS B2654327 (2-Methylthiazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034320-67-5](/img/structure/B2654327.png)
(2-Methylthiazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Description
(2-Methylthiazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H21N5OS and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A novel series of compounds including similar structural features have been synthesized and evaluated for their biological activities. For instance, derivatives of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone have shown moderate to good antimicrobial activity in vitro. This suggests that the compound could also be of interest in the development of new antimicrobial agents (Mhaske et al., 2014).
Antimicrobial Activities
Several studies have focused on the antimicrobial activities of compounds with similar structures. For instance, triazole analogues of piperazine have been synthesized and shown to inhibit bacterial growth effectively, highlighting potential for the development of new antibacterial drugs (Nagaraj et al., 2018). These findings underscore the possibility of exploring similar compounds for antimicrobial properties.
Antitumor and Antiproliferative Properties
Compounds derived from tricyclic heterocycles, such as phenoxazine and phenothiazine, linked to phenylpiperazine moieties, have been screened for effects on tumor cell growth and inhibition of tubulin polymerization. This research indicates that modifications to the phenylpiperazine part of the molecule can lead to potent antiproliferative properties, suggesting a potential research direction for the study of similar compounds in cancer therapy (Prinz et al., 2017).
Enantioseparation and Drug Synthesis
The enantioseparation of benzodioxane-2-carbonyl)piperazine, an intermediate in antihypertensive drug synthesis, demonstrates the importance of chirality in drug development. This highlights the relevance of studying the stereochemistry of similar compounds for their potential in creating more effective medications (Yu, 2005).
properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-12-18-15(11-24-12)17(23)22-8-6-21(7-9-22)16-10-13-4-2-3-5-14(13)19-20-16/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCUDKRPCRVQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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